molecular formula C20H16N2O2S2 B2502813 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2034602-38-3

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2502813
CAS No.: 2034602-38-3
M. Wt: 380.48
InChI Key: PTTGBXIRKLFFFC-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzothiophene moiety, a thiazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach is the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . This method allows for the preparation of substituted benzothiophene derivatives, which can then be further functionalized to introduce the thiazole and carboxamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the heterocyclization step and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to introduce sulfone groups.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfone derivatives, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core and have similar chemical reactivity.

    Thiazole derivatives: Compounds with a thiazole ring exhibit similar substitution and reactivity patterns.

    Carboxamide compounds: Molecules with a carboxamide group can undergo similar reduction and substitution reactions.

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its combination of a benzothiophene moiety, a thiazole ring, and a carboxamide group. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler compounds.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-17(15-11-25-18-9-5-4-8-14(15)18)10-21-19(24)16-12-26-20(22-16)13-6-2-1-3-7-13/h1-9,11-12,17,23H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTGBXIRKLFFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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